Ethyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester, an amino group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. Subsequent iodination and amination steps introduce the iodine and amino groups, respectively. The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which Ethyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: Lacks the iodine substitution, which can affect its reactivity and biological activity.
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate: Lacks the amino group, which can influence its interactions with biological targets.
Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate: Substitution of iodine with chlorine can alter its chemical properties and reactivity.
Uniqueness
Ethyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of both an amino group and
Properties
Molecular Formula |
C7H10IN3O2 |
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Molecular Weight |
295.08 g/mol |
IUPAC Name |
ethyl 5-amino-4-iodo-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10IN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3 |
InChI Key |
KZFHGTAJTDDHMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)C |
Origin of Product |
United States |
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